2-Pyridazin-4-ylethanamine HCl
Description
2-Pyridazin-4-ylethanamine HCl (systematic name: 2-(pyridazin-4-yl)ethanamine hydrochloride) is a small organic compound featuring a pyridazine ring substituted at the 4-position with an ethanamine moiety, where the amine group resides on the second carbon of the ethyl chain. This article will focus on comparative analysis using these analogs, with clarifications on structural distinctions.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-pyridazin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-9-5-6;/h2,4-5H,1,3,7H2;1H |
InChI Key |
LIXRDILGYVEMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridazin-4-ylethanamine hydrochloride typically involves the reaction of pyridazine derivatives with ethylamine under controlled conditions. One common method involves the nucleophilic substitution of halogen atoms in pyridazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of 2-Pyridazin-4-ylethanamine hydrochloride often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridazin-4-ylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ethylamine or hydrazine hydrate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
2-Pyridazin-4-ylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridazin-4-ylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Differences
The key distinction between 2-Pyridazin-4-ylethanamine HCl and 1-(4-Pyridazinyl)ethanamine HCl lies in the position of the amine group on the ethyl chain:
- 1-(4-Pyridazinyl)ethanamine HCl (): Amine group on the first carbon of the ethyl chain.
- This compound (hypothetical): Amine group on the second carbon of the ethyl chain.
This positional isomerism may influence physicochemical properties (e.g., solubility, logP) and biological activity. For example, the longer distance between the pyridazine ring and the amine group in the 2-substituted derivative could alter receptor binding kinetics compared to the 1-substituted analog .
Comparison with Trazodone-Related Compound ()
The Trazodone-related compound 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride is structurally more complex, featuring a triazolopyridine core, a piperazine ring, and a chlorophenyl group. Key differences include:
- Molecular Weight : The Trazodone analog (408.32 g/mol) is significantly larger than 1-(4-Pyridazinyl)ethanamine HCl (159.62 g/mol) .
- Functional Groups : The Trazodone derivative includes a triazole ring and piperazine moiety, which are absent in pyridazine-based amines. These groups are often associated with serotonin receptor modulation, suggesting divergent pharmacological applications .
Data Table: Comparative Analysis of Compounds
Research Findings and Implications
1-(4-Pyridazinyl)ethanamine HCl: Limited data suggest its use as a building block in drug discovery. Its low molecular weight and simplicity make it suitable for derivatization, though its biological activity remains understudied .
However, its larger size may limit blood-brain barrier permeability compared to smaller pyridazine analogs .
Hypothetical this compound: Positional isomerism could enhance or reduce binding affinity to targets like monoamine transporters or kinases. Computational studies predict a logP increase compared to the 1-substituted analog, suggesting improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
